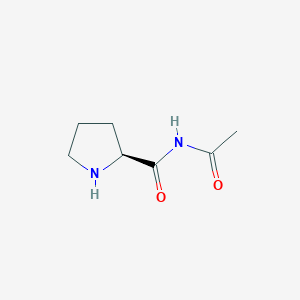

(2S)-N-acetyl-2-pyrrolidinecarboxamide

Description

Propriétés

Formule moléculaire |

C7H12N2O2 |

|---|---|

Poids moléculaire |

156.18 g/mol |

Nom IUPAC |

(2S)-N-acetylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C7H12N2O2/c1-5(10)9-7(11)6-3-2-4-8-6/h6,8H,2-4H2,1H3,(H,9,10,11)/t6-/m0/s1 |

Clé InChI |

XWNWCGHULLCXAD-LURJTMIESA-N |

SMILES isomérique |

CC(=O)NC(=O)[C@@H]1CCCN1 |

SMILES canonique |

CC(=O)NC(=O)C1CCCN1 |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of (2S)-N-acetyl-2-pyrrolidinecarboxamide

Detailed Synthetic Procedures

Synthesis via Acylation of Pyrrolidine-2-carboxylic Acid Derivatives

One common approach is starting from (2S)-pyrrolidine-2-carboxylic acid or its derivatives, followed by acetylation and amidation steps.

Step 1: Activation of Carboxylic Acid

The carboxylic acid group of (2S)-pyrrolidine-2-carboxylic acid can be activated using coupling agents such as dicyclohexylcarbodiimide in an aprotic solvent like dichloromethane at low temperature (10–15 °C). This forms an intermediate reactive ester or anhydride.

Step 2: Amidation

The activated intermediate reacts with ammonia or ammonium bicarbonate to form the carboxamide group. This reaction is typically conducted at room temperature for 1 hour or more, monitored by thin-layer chromatography (TLC).

Step 3: Acetylation

The nitrogen of the pyrrolidine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine, often at room temperature or slightly elevated temperatures, to introduce the acetyl group selectively.

Step 4: Purification

After reaction completion, the mixture is filtered, concentrated under vacuum, and the product is precipitated by adding solvents like diisopropyl ether and cooling to 0 °C. The crude product is purified by column chromatography to yield this compound as a white crystalline solid.

Reported yields: Around 79% to 97% depending on reaction conditions and purification methods.

Alternative Synthetic Routes

-

The pyrrolidine ring can be constructed via cyclization of γ-aminobutyric acid derivatives, followed by acetylation and amidation. This route allows stereochemical control by starting from chiral precursors.

-

This method involves stepwise assembly on a resin support, useful for analogues but less common for simple pyrrolidine derivatives.

Methylation and Other Functional Group Transformations

For derivatives like (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide, methylation can be introduced post-acetylation using methyl iodide or dimethyl sulfate under basic conditions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Activation | Dicyclohexylcarbodiimide in dichloromethane | 10–15 °C | 1 hour | 79 | Low temperature minimizes side reactions |

| Amidation | Ammonium bicarbonate or ammonia | Room temperature | 1–3 hours | 97.2 | High purity with filtration and washing |

| Acetylation | Acetic anhydride or acetyl chloride + pyridine | Room temperature | 1–14 hours | 84–88 | Longer reaction times improve conversion |

| Purification | Column chromatography + crystallization | 0 °C (cooling step) | N/A | N/A | Essential for high purity (>98%) |

Mechanistic Insights and Stereochemical Considerations

- The acetylation at the nitrogen is selective due to the nucleophilicity of the pyrrolidine nitrogen.

- Amidation proceeds via nucleophilic attack of ammonia on the activated carboxylic acid intermediate.

- The (2S) stereochemistry is preserved throughout by starting with optically pure (2S)-pyrrolidine-2-carboxylic acid or derivatives.

- Avoidance of racemization is critical; hence, mild reaction conditions and coupling agents that minimize epimerization are preferred.

Research Findings and Comparative Analysis

Yields and Purity

The preparation methods reviewed show yields ranging from approximately 79% to over 97% for the key synthetic steps, with final products achieving purity levels above 98% after chromatographic purification. The use of dicyclohexylcarbodiimide and ammonium bicarbonate in dichloromethane is especially effective for amidation.

Advantages and Limitations of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Multi-step acetylation and amidation | High stereochemical purity; scalable; good yields | Requires careful control of temperature and moisture |

| Cyclization of precursors | Allows stereochemical control from chiral precursors | More steps; potential for lower overall yield |

| Solid-phase synthesis | Useful for analogues; automated | Less common for this compound; more complex |

Industrial Relevance

Industrial synthesis often employs continuous flow reactors and optimized reaction parameters to maximize yield and purity while minimizing reaction times and waste. The methods described are adaptable to large-scale production with appropriate engineering controls.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide activation + ammonium bicarbonate amidation + acetylation with acetic anhydride + chromatography | Dicyclohexylcarbodiimide, NH4HCO3, Ac2O, pyridine, DCM, column chromatography | 79–97.2 | >98 | High yield and purity; mild conditions |

| Cyclization of γ-aminobutyric acid derivatives + acetylation | γ-aminobutyric acid derivatives, acetic anhydride | Variable | High | Stereochemical control from chiral precursors |

| Solid-phase peptide synthesis | Resin-bound intermediates, coupling agents | Not specified | High | Useful for analogues; less common for this molecule |

Analyse Des Réactions Chimiques

Types of Reactions

N-acetyl-L-proline amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the acetyl group and the proline ring structure.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize N-acetyl-L-proline amide, leading to the formation of corresponding oxo derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce N-acetyl-L-proline amide to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various substituted derivatives.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted derivatives, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

N-acetyl-L-proline amide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of N-acetyl-L-proline amide involves its interaction with specific molecular targets and pathways. For instance, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure . The compound’s ability to form hydrogen bonds with active site residues is crucial for its inhibitory activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (2S)-N-acetyl-2-pyrrolidinecarboxamide and related pyrrolidinecarboxamide derivatives:

Key Observations:

Hydroxy groups (e.g., in ) improve solubility but may increase susceptibility to oxidation.

Functional Group Impact: Thiadiazole and thiophene substituents () introduce aromaticity and electron-withdrawing effects, which could enhance binding to hydrophobic enzyme pockets. Amino and glycinamide groups () increase hydrogen bond donor capacity, favoring interactions with polar biological targets.

Chirality and Catalysis :

- Compounds like (2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide () demonstrate the importance of stereochemistry in asymmetric catalysis, where the hydroxy-diphenylethyl group acts as a chiral auxiliary.

Molecular Weight and Complexity :

- Simpler analogs (e.g., ) with molecular weights <200 Da may exhibit better bioavailability, while larger derivatives (e.g., ) are more suited for targeted therapies due to enhanced specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.